molecular formula C15H11ClN2OS B2681648 2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 443918-05-6

2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2681648
CAS No.: 443918-05-6
M. Wt: 302.78
InChI Key: GGJRBEUQBKUOOI-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary or diagnostic use. 2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one ( 443918-05-6) is a chemical compound with the molecular formula C 15 H 11 ClN 2 OS and a molecular weight of 302.8 g/mol . It belongs to the quinazolin-4-one class of heterocyclic compounds, which are recognized in medicinal chemistry as privileged scaffolds with a broad spectrum of biological activities . Quinazolin-4-one derivatives are a subject of significant interest in modern drug discovery research, particularly in oncology. Recent scientific literature highlights that novel 2-sulfanylquinazolin-4(3H)-one derivatives have been designed and synthesized as multi-targeted kinase inhibitors . These compounds have demonstrated promising in vitro anti-proliferative activities against a range of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7, MDA-MB-231), and cervical cancer (HeLa) . The primary research value of these structures lies in their potential to simultaneously inhibit multiple protein kinases—such as VEGFR2, EGFR, and HER2—that are pivotal in cancer cell signaling, proliferation, and survival . Furthermore, studies indicate that the most active derivatives can induce apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic genes like caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic gene Bcl-2 . This makes this compound a valuable building block for researchers developing and studying novel targeted cancer therapies and investigating complex signal transduction pathways.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-10-5-7-11(8-6-10)20-9-14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJRBEUQBKUOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the amine group of 2-aminobenzamide attacks the electrophilic carbon of 4-chlorobenzyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular pathways and targets are still under investigation, but its ability to modulate biological activities makes it a promising candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one, highlighting variations in substituents, molecular properties, and reported biological activities.

Compound Name Molecular Formula Substituents Molecular Weight Key Features Biological Activity/Notes Evidence ID
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one C₂₃H₁₇ClN₂O₂S - 3-Chloro-4-methylphenyl group at sulfanyl-ethyl
- Phenyl group at C3
420.91 Enhanced steric bulk due to methyl group; ketone functionality Potential kinase inhibition (inferred from structural analogs)
3-[(4-Chlorophenyl)methyl]-2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one C₂₆H₂₁ClN₄O₄S - Oxadiazole ring with 2,3-dimethoxyphenyl
- 4-Chlorobenzyl group at C3
520.9873 Extended π-conjugation; methoxy groups improve solubility Structural complexity suggests CNS or antimicrobial targeting
3-2-(4-Chloro-1H-pyrazol-1-yl)ethyl-2-sulfanyl-3,4-dihydroquinazolin-4-one C₁₃H₁₁ClN₄OS - 4-Chloropyrazole at ethyl chain
- Sulfanyl group at C2
306.771 Pyrazole introduces hydrogen-bonding sites Possible applications in agrochemicals or anti-inflammatory agents
2-(1-Methylethyl)-3-(thien-2-yl methylidene amino carbamoyl methyl)-3,4-dihydroquinazolin-4-one C₁₈H₁₈N₄O₂S - Thiophene-derived carbamoyl group
- Isopropyl group at C2
366.43 Thiophene enhances π-stacking; carbamoyl improves solubility Antimicrobial activity reported in analogs
2-(4-Chlorophenyl)-3-(4-isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one C₂₃H₂₀ClN₂O - 4-Chlorophenyl at C2
- 4-Isopropylphenyl at C3
380.87 Bulky isopropyl group may hinder enzyme binding Structural simplicity suggests exploratory SAR studies

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

  • Sulfanyl Linkers : Sulfanyl (-S-) groups improve metabolic stability compared to oxygen or nitrogen analogs. For example, the oxadiazole-containing analog (C₂₆H₂₁ClN₄O₄S) shows enhanced resistance to oxidative degradation .
  • Heterocyclic Additions : Pyrazole (C₁₃H₁₁ClN₄OS) and thiophene (C₁₈H₁₈N₄O₂S) moieties introduce hydrogen-bonding and π-π stacking capabilities, critical for target engagement in antimicrobial or anticancer contexts .

Spectral Characterization

  • NMR: Distinct shifts for quinazolinone protons (δ 7.2–8.5 ppm for aromatic protons; δ 4.0–5.5 ppm for CH₂ groups) .
  • IR: Strong C=O stretches near 1700 cm⁻¹ confirm the quinazolinone core .

Biological Activity

2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic compound belonging to the quinazolinone family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 2-[(4-chlorophenyl)sulfanylmethyl]-3H-quinazolin-4-one
  • Molecular Formula : C₁₅H₁₁ClN₂OS
  • Molecular Weight : 302.8 g/mol
  • CAS Number : 443918-05-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to:

  • Inhibit Enzyme Activity : The compound may inhibit specific enzymes involved in cellular processes, such as those regulating cell proliferation and apoptosis. This inhibition can disrupt DNA replication in cancer cells, leading to reduced tumor growth.
  • Induce Apoptosis : By interfering with signaling pathways that promote cell survival, the compound can trigger programmed cell death in malignant cells.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

  • Anticancer Activity :
    • Studies indicate that derivatives of quinazolinone compounds, including this one, show promising anticancer properties by inducing apoptosis in various cancer cell lines .
    • In vitro studies have reported that it can inhibit the proliferation of cancer cells through multiple pathways, including the modulation of cyclin-dependent kinases (CDKs) and apoptosis-related proteins .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antibacterial activity against various strains, showing moderate to strong inhibition against Salmonella typhi and Bacillus subtilis .
    • Its structural similarity to other bioactive compounds suggests potential effectiveness against a broader spectrum of microbial pathogens .
  • Anti-inflammatory Effects :
    • Inhibition of inflammatory mediators has been observed, suggesting its potential use in treating inflammatory diseases. This effect is likely mediated through the modulation of cytokine production and signaling pathways .

Case Studies and Research Findings

A review of various studies highlights the compound's potential:

Study FocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited CDK activity .
Antimicrobial TestingModerate activity against Salmonella typhi and Bacillus subtilis; potential for broader applications .
Anti-inflammatory MechanismsReduced levels of pro-inflammatory cytokines in vitro .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions using 2-aminobenzamide and 4-chlorobenzyl chloride under basic conditions. Variations in the synthesis can lead to derivatives with enhanced or altered biological activities, expanding the scope for therapeutic applications.

Q & A

What are the established synthetic routes for preparing 2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one?

Level: Basic
Answer:
The compound is typically synthesized via multi-step reactions involving anthranilamide derivatives and functionalized aldehydes or ketones. Key methods include:

  • Reflux-based condensation : Anthranilamide reacts with 4-chlorophenylsulfanylmethyl aldehyde in methanol or ethanol under reflux (70–80°C) for 6–8 hours, yielding the dihydroquinazolinone core .
  • Catalytic approaches : Graphene oxide nanosheets or solid acid catalysts (e.g., Amberlyst-15) enhance reaction efficiency in aqueous or solvent-free conditions, reducing side products .
  • Temperature/pH control : Optimizing reaction conditions (e.g., 60°C, pH 7–8) minimizes decomposition and improves yields (>75%) .

How is the molecular structure of this compound characterized in academic research?

Level: Basic
Answer:
Structural elucidation employs:

  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions and electronic environments, while IR identifies carbonyl (C=O, ~1700 cm1^{-1}) and sulfanyl (C-S, ~600 cm1^{-1}) groups .
  • X-ray crystallography : Single-crystal studies (1.8 Å resolution) reveal bond lengths (e.g., C=O at 1.22 Å) and dihedral angles, critical for understanding steric interactions .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at 331.05 m/z) .

How can heterogeneous catalysts optimize synthesis yield and scalability?

Level: Advanced
Answer:
Solid acid catalysts like silica-HClO4_4 or Amberlyst-15 enable:

  • Mild reaction conditions : Reactions proceed at 50°C with >80% yield in 4 hours, avoiding high-temperature degradation .
  • Reusability : Catalysts retain >90% activity after 5 cycles via simple filtration, reducing costs .
  • Byproduct suppression : Controlled pore structures in catalysts limit undesired dimerization .

What structure-activity relationships (SAR) are explored for biological targeting?

Level: Advanced
Answer:

  • Sulfanyl-methyl modification : Replacing 4-chlorophenyl with 4-hydroxyphenyl (as in PDB 4BU5) enhances tankyrase inhibition (IC50_{50} < 1 µM) by forming hydrogen bonds with catalytic residues .
  • Quinazolinone core substitution : Adding electron-withdrawing groups (e.g., nitro) at position 6 increases antimicrobial activity by 30% via enhanced membrane penetration .

How should researchers address contradictions in reported biological activity data?

Level: Data Contradiction Analysis
Answer:
Discrepancies often arise from:

  • Purity variance : HPLC (>95% purity) and recrystallization (using ethanol/water) ensure consistency .
  • Assay conditions : Standardize cell lines (e.g., HEK293 for kinase assays) and solvent controls (DMSO <0.1%) to minimize false positives .
  • Structural analogs : Compare activity of 4-chlorophenyl vs. 4-fluorophenyl derivatives to isolate substituent effects .

What mechanistic insights are gained from crystallographic studies?

Level: Advanced
Answer:
Co-crystallization with human tankyrase 2 (PDB 4BU5) reveals:

  • Binding mode : The quinazolinone core occupies the NAD+^+-binding pocket, while the sulfanyl-methyl group stabilizes hydrophobic interactions with Leu1032 and Tyr1054 .
  • Dynamic inhibition : Molecular dynamics simulations (100 ns) show stable hydrogen bonds (<2.5 Å) with catalytic Glu1291, explaining sub-micromolar potency .

What derivatization strategies enhance physicochemical properties?

Level: Advanced
Answer:

  • Acylation : Reacting the hydroxyl group with acetyl chloride in NaOH/EtOH introduces ester moieties, improving logP by 1.5 units .
  • Ring expansion : Condensation with thiophene-2-carboxyaldehyde forms oxadiazole hybrids, increasing aqueous solubility (2.5 mg/mL) via polar surface area expansion .

Which analytical methods ensure purity and stability in storage?

Level: Basic
Answer:

  • HPLC-DAD : Use C18 columns (ACN/water gradient) to detect impurities (<0.5%) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) confirm compound integrity in amber vials under nitrogen .

How can computational modeling predict novel targets for this compound?

Level: Advanced
Answer:

  • Docking screens : Glide SP docking (Schrödinger Suite) against kinase libraries identifies potential off-targets (e.g., PARP1, docking score −9.2 kcal/mol) .
  • QSAR models : 2D descriptors (e.g., topological polar surface area) correlate with anti-inflammatory activity (R2^2 = 0.88) .

How are unexpected byproducts managed during synthesis?

Level: Data Analysis
Answer:

  • Byproduct identification : LC-MS/MS detects dihydropyran-quinazolinone adducts (m/z 458.1) formed via enol ether side reactions .
  • Process optimization : Lowering catalyst loading (5 wt%) and reaction time (2 hours) suppresses adduct formation to <5% .

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